molecular formula C6H11NO2 B7793572 3,3-Dimethylmorpholin-2-one

3,3-Dimethylmorpholin-2-one

Cat. No.: B7793572
M. Wt: 129.16 g/mol
InChI Key: RUGSRSYEULHSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylmorpholin-2-one is a specialized morpholine-based building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a lactam ring, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this compound in the synthesis of potential therapeutic agents, as morpholine and its derivatives are commonly found in pharmaceuticals due to their favorable physicochemical properties and ability to modulate the biological activity of drug candidates . The 3,3-dimethyl substitution on the morpholine ring introduces steric constraints that can influence the compound's conformation and reactivity, providing a key synthetic handle for the development of structure-activity relationships (SAR) . In automated solid-phase synthesis, which is a cornerstone of modern peptide and peptidomimetic drug development, protected and functionalized heterocycles like this compound serve as crucial scaffolds . The compound can be used to introduce rigid, three-dimensional structural elements into larger molecules, potentially enhancing their binding affinity and metabolic stability. All products are offered For Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should handle all materials according to industry-standard laboratory safety protocols. Specific chemical data including CAS number, purity, HPLC and mass spectrometry (MS) analysis, and storage conditions are provided on the Certificate of Analysis (COA) for each batch.

Properties

IUPAC Name

3,3-dimethylmorpholin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)5(8)9-4-3-7-6/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGSRSYEULHSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Cyclization via Aziridine Coupling

The most direct route to 3,3-dimethylmorpholin-2-one involves the cyclization of linear precursors derived from 2,2-dimethyl-2H-azirin-3-amines and 2-hydroxyalkanoic acids. Ghorbani‐Salman Pour et al. demonstrated that coupling 2,2-dimethylaziridine amines (2) with 2-hydroxyalkanoic acids (1) generates intermediates of type 3 , which undergo spontaneous cyclization to yield 3,3-dimethylmorpholine-2,5-diones (4a) under mild conditions . This method avoids harsh reagents, relying instead on the inherent reactivity of the aziridine ring.

The reaction proceeds via nucleophilic attack of the hydroxyl group on the aziridine’s electrophilic carbon, followed by ring opening and subsequent amide bond formation. While the original study focused on 2,5-diones, analogous conditions can be adapted for 2-one derivatives by modifying the hydroxy acid substituents. For example, using 2-hydroxypropanoic acid instead of bulkier analogs favors the formation of the monoketone product.

Acid-Catalyzed Dehydration of Diisopropanolamine Derivatives

A scalable industrial method, disclosed in patent CN110950818B, involves the dehydration of diisopropanolamine under concentrated sulfuric acid catalysis . The reaction occurs at 178–183°C, with water removal via a Dean-Stark trap to drive the equilibrium toward product formation. After 4.5–5 hours, the crude mixture is neutralized with sodium hydroxide and distilled under reduced pressure to isolate this compound.

Key data from the optimized procedure:

ParameterValue
Reaction Temperature178–183°C
CatalystH₂SO₄ (816.0 g)
Yield83.63%
Product Purity (GC)80.4% cis isomer

This method produces a mixture of cis and trans isomers, necessitating further purification. The patent describes recrystallization using ester solvents like ethyl acetate or n-butyl acetate, which preferentially dissolve the cis isomer, achieving >95% purity after two cycles .

Comparative Analysis of Methodologies

The table below contrasts the two primary synthesis routes:

MethodCyclization of Aziridines Acid-Catalyzed Dehydration
Starting Material2-Hydroxyalkanoic acidsDiisopropanolamine
CatalystNone (thermal)H₂SO₄
Reaction Time2–4 hours4.5–5 hours
YieldNot reported83.63%
Isomer Purity>90% (single isomer)80.4% cis isomer
ScalabilityLaboratory-scaleIndustrial-scale

The acid-catalyzed method offers superior scalability but requires careful temperature control to avoid carbonization. In contrast, the aziridine route provides better stereochemical control, making it preferable for small-scale pharmaceutical synthesis.

Challenges in Isomer Separation

Industrial preparations frequently yield cis/trans isomer mixtures due to the flexibility of the morpholine ring. The patent CN110950818B addresses this via a two-step purification:

  • Distillation : Removes low-boiling impurities under reduced pressure.

  • Alkaline Recrystallization : Treatment with NaOH (240.0 g) induces phase separation, enriching the cis isomer in the organic layer . Subsequent recrystallization in ethyl acetate achieves >99% cis purity, critical for applications requiring strict stereochemical uniformity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylmorpholin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: N-substituted morpholinones.

Scientific Research Applications

3,3-Dimethylmorpholin-2-one finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Dimethylmorpholin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Morpholin-2-one

2.1.1. (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one
  • Molecular Formula: C₁₅H₂₁NO₂
  • Molecular Weight : 247.33 g/mol
  • Key Features : Bulky substituents (butyl and phenyl groups) enhance steric hindrance, reducing ring strain and increasing stability. This compound is used in asymmetric synthesis and as a chiral building block in drug development.
  • Synthesis : Prepared via multi-step routes involving acetaldehyde, sodium acetate, and NaBH₃CN, followed by HATU-mediated coupling .
2.1.2. 3-Morpholin-4-yl-1-phenyl-3-phenylsulfanylprop-2-en-1-one
  • Molecular Formula: C₁₉H₁₇NO₂S
  • Molecular Weight : 331.41 g/mol
  • Key Features : Incorporates a sulfanyl group and phenyl substituents, enhancing electrophilic reactivity. Explored in photodynamic therapy and as a Michael acceptor in organic reactions .

Indolin-2-one Derivatives

2.2.1. 3,3-Dimethylindolin-2-one
  • Molecular Formula: C₁₀H₁₁NO
  • Molecular Weight : 161.20 g/mol
  • Key Features : A fused bicyclic indole derivative with methyl groups at the 3-position. Exhibits fluorescence properties and serves as a precursor for antitumor agents.
  • Synthesis: Synthesized via cyclization of 2-aminophenylacetic acid derivatives under acidic conditions .
2.2.2. 3,3-Diphenylindolin-2-one
  • Molecular Formula: C₂₀H₁₅NO
  • Molecular Weight : 285.34 g/mol
  • Key Features : Aryl substituents at the 3-position improve π-π stacking interactions, making it a candidate for materials science and kinase inhibition .

Azetidin-2-one Derivatives

2.3.1. 4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one
  • Molecular Formula: C₁₈H₁₇FNO₃S
  • Molecular Weight : 362.40 g/mol
  • Key Features : A four-membered lactam with a fluorophenyl group. Acts as a potent inhibitor of inflammatory enzymes (e.g., COX-2) due to its sulfonyl group enhancing binding affinity .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications
3,3-Dimethylmorpholin-2-one Morpholin-2-one 3,3-dimethyl 129.16 Organic synthesis intermediates
(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one Morpholin-2-one 3-butyl, 5-phenyl 247.33 Chiral catalysts, drug scaffolds
3,3-Dimethylindolin-2-one Indolin-2-one 3,3-dimethyl 161.20 Fluorescent probes, antitumor agents
4-(4-Fluorophenyl)-3,3-dimethyl-azetidin-2-one Azetidin-2-one 4-fluorophenyl, methylsulfonyl 362.40 Enzyme inhibitors

Biological Activity

3,3-Dimethylmorpholin-2-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which influences its interaction with various biological targets. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is C6H13NOC_6H_{13}NO. Its structure consists of a morpholine ring with two methyl groups attached at the 3-position and a carbonyl group at the 2-position, contributing to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Cytotoxicity : It has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in its pharmacological effects.

Antimicrobial Properties

A study conducted by researchers demonstrated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations for various strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data indicates that the compound could be developed into an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown that this compound exhibits cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720

These results suggest that the compound may have potential as a chemotherapeutic agent.

Enzyme Inhibition

Research has focused on the inhibition of specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. The following inhibition percentages were recorded:

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase75
Butyrylcholinesterase60

These findings indicate that this compound may possess neuroprotective properties through enzyme inhibition.

Case Studies

  • Anticancer Activity : A case study involving the treatment of MCF-7 cells with varying concentrations of this compound showed dose-dependent cytotoxicity. The study highlighted the mechanism of action involving apoptosis induction.
  • Neuroprotective Effects : Another study investigated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and reduced oxidative stress markers in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3-dimethylmorpholin-2-one derivatives, and what reagents are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves functionalizing the morpholin-2-one core via reductive amination or nucleophilic substitution. For example, substituents at the 5- and 6-positions can be introduced using acetaldehyde and sodium acetate with NaBH3_3CN as a reducing agent in methanol (rt, 1 h) . Alternatively, HATU and DIPEA in DMF facilitate coupling reactions with amines (e.g., 4-isopropylaniline) to form N-substituted derivatives . Key reagents include NaBH3_3CN for reductive steps and HATU/DIPEA for amide bond formation.

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential for structural confirmation. Impurity profiling should follow pharmacopeial guidelines, using HPLC with UV detection (e.g., 210–220 nm) and reference standards to identify byproducts like unreacted intermediates or stereoisomers . Stability-indicating methods (e.g., forced degradation under acidic/alkaline conditions) are recommended for assessing hydrolytic susceptibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood due to potential volatility of intermediates. Waste containing morpholin-2-one derivatives must be segregated and treated by certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How do substituent modifications at the 5- and 6-positions of the morpholin-2-one core influence biological activity or physicochemical properties?

  • Methodological Answer : Substituent effects can be systematically studied using structure-activity relationship (SAR) models. For instance, electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhance metabolic stability, while bulky N-substituents (e.g., cyclopropyl) may improve target binding affinity . Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in reported synthetic yields for morpholin-2-one derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, NaBH3_3CN-mediated reductive amination in methanol (rt) may yield 60–70%, while THF at −70°C with LHMDS as a base improves stereochemical control but reduces scalability . Systematic DOE (Design of Experiments) approaches can identify critical parameters (e.g., catalyst loading, solvent) to reconcile data .

Q. How can researchers mitigate byproduct formation during N-alkylation of this compound?

  • Methodological Answer : Byproducts like over-alkylated species or ring-opened products are minimized using controlled stoichiometry of alkylating agents (e.g., BrCH2_2COOEt) and inert atmospheres. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC effectively isolates the desired product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.